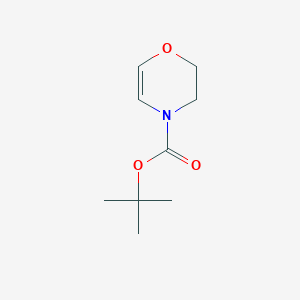

tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4,6H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUQKQQLAZLMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into its handling, characterization, and application.

Chemical Identity and Molecular Structure

This compound, distinguished by the presence of a Boc-protected morpholine scaffold, is a valuable intermediate in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for selective transformations at other positions of the molecule.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1221347-27-8[1][2][3][4] |

| Molecular Formula | C₉H₁₅NO₃[2][3][5] |

| Molecular Weight | 185.22 g/mol [2][3] |

| Synonyms | 1-Boc-2,3-dihydro-[6]oxazine, 4-Boc-2,3-dihydro-[6]oxazine, tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate[2] |

Physicochemical Properties: A Summary

Understanding the physical properties of a compound is paramount for its effective use in a laboratory setting, influencing everything from reaction setup to purification and storage. While extensive experimental data for this specific compound is not widely published, a combination of supplier information and predictive models provides a solid foundation.

Table 2: Key Physical and Chemical Properties

| Property | Value/Information | Source/Method |

| Appearance | Powder or liquid | [5] |

| Purity | ≥97% to ≥98% | [2][3][5] |

| Solubility | Soluble in common organic solvents like Dichloromethane and Ethyl Acetate. | General knowledge for Boc-protected amines |

| Storage | 2-8°C, sealed in a dry environment, away from moisture.[1][3] | Supplier Recommendation |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | [3] |

| LogP | 1.7249 | [3] |

Safety and Handling: A Precautionary Approach

As with any chemical reagent, proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on general safety data for similar chemical structures.

General Safety Precautions: [7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use appropriate fire extinguishing media if necessary.

Hazard Identification (General for this class of compounds):

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Synthesis and Purification: A Proposed Protocol

Reaction Scheme:

A proposed synthesis workflow.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2H-1,4-oxazine in a suitable aprotic solvent such as dichloromethane (DCM), add a non-nucleophilic base like triethylamine.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not widely published, the expected spectral features can be predicted based on its structure.

A. ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxazine ring and the tert-butyl group. The large signal from the nine equivalent protons of the tert-butyl group is a key identifier.[9]

B. ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key resonances will include those for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the oxazine ring.

C. FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group.

D. Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The 1,4-oxazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The Boc-protected derivative serves as a key intermediate for the synthesis of a variety of substituted morpholines and related compounds. These can be explored for a wide range of therapeutic targets, leveraging the favorable pharmacokinetic properties often associated with the morpholine ring.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its key physical properties, safe handling procedures, a proposed synthetic route, and methods for its characterization. A thorough understanding of these aspects is essential for the successful application of this compound in research and development.

References

- 1. 1221347-27-8|this compound|BLD Pharm [bldpharm.com]

- 2. orgsyn.org [orgsyn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. parchem.com [parchem.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. tert-butyl 6-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. acdlabs.com [acdlabs.com]

A Technical Guide to tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate: Structure and Nomenclature

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical structure and IUPAC numbering of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate. This compound, a key heterocyclic building block, is frequently utilized in medicinal chemistry and organic synthesis. Its structure is fundamentally a morpholine ring, a saturated 1,4-oxazine derivative, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This document will systematically deconstruct the compound's nomenclature to elucidate its precise atomic arrangement, detail the principles behind its standardized numbering, and explore the functional significance of the Boc protecting group.

Structural Elucidation: From Nomenclature to Molecular Architecture

The formal IUPAC name, this compound, provides a precise blueprint for its molecular structure. A systematic deconstruction of the name reveals the identity and connectivity of each component.

The Core Heterocycle: 1,4-Oxazine

The foundation of the molecule is the 1,4-oxazine ring. Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1][2] The "1,4" prefix specifies that the oxygen and nitrogen atoms are positioned opposite each other within the ring, in a para relationship.

Saturation and Hydrogenation

The designations 2H and (3H) are locants indicating the presence of "indicated hydrogen" at positions 2 and 3 of the oxazine ring.[3] In practice, this signifies that the carbons at these positions are saturated (sp³ hybridized) and part of a C-C single bond, rather than a C=C double bond. This saturation transforms the unsaturated 1,4-oxazine ring into a 2,3-dihydro-1,4-oxazine , which is universally known by its common name, morpholine . The morpholine scaffold is a privileged structure in drug discovery, valued for its favorable physicochemical properties.

The Protecting Group: tert-Butyl Carboxylate

The remainder of the name, tert-butyl ...-4-...carboxylate , describes the substituent attached to the nitrogen atom at position 4.

-

Carboxylate : This indicates an ester group (-COO-).

-

tert-Butyl : This specifies the alcohol-derived portion of the ester is tert-butanol, resulting in a -C(O)O-C(CH₃)₃ group.

-

-4- : This locant confirms the entire tert-butoxycarbonyl (Boc) group is attached to the ring at position 4, which is the nitrogen atom.

When assembled, these components yield N-Boc-morpholine , a stable, versatile intermediate for chemical synthesis.

IUPAC Numbering Convention for the 1,4-Oxazine System

Standardized numbering is critical for unambiguous communication in chemistry. For the 1,4-oxazine ring, the IUPAC convention follows established rules for heterocyclic systems to ensure consistency.

The numbering begins at the oxygen atom , which is assigned position 1 . The numbering then proceeds around the ring in the direction that gives the other heteroatom, nitrogen, the lowest possible number, which is position 4 . This established priority (O > N for starting the numbering in this class) dictates the numbering for all derivatives.

The complete numbering is as follows:

-

Position 1 : Oxygen (O)

-

Position 2 : Carbon (C)

-

Position 3 : Carbon (C)

-

Position 4 : Nitrogen (N)

-

Position 5 : Carbon (C)

-

Position 6 : Carbon (C)

This convention is visualized in the diagram below.

Caption: IUPAC numbering of the 1,4-oxazine ring and Boc group attachment.

The Functional Role of the Boc Protecting Group

The inclusion of the tert-butoxycarbonyl (Boc) group is a deliberate and crucial strategic choice in synthetic chemistry. The secondary amine of the morpholine ring is nucleophilic and moderately basic, making it reactive under many conditions. The Boc group serves as a protecting group , temporarily masking this reactivity.

Mechanism of Protection: The carbonyl group of the Boc moiety is electron-withdrawing, which delocalizes the lone pair of electrons on the adjacent nitrogen atom. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen, rendering it inert to a wide range of reagents and reaction conditions, such as those involving organometallics, hydrides, or subsequent acylation/alkylation steps.

Deprotection: The Boc group is valued for its stability in basic and nucleophilic environments while being readily removable under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), efficiently cleaves the carbamate to regenerate the free amine, liberating gaseous isobutylene and carbon dioxide. This robust protection/deprotection protocol is a cornerstone of modern multi-step organic synthesis.

Physicochemical Data

A summary of key identifiers and properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 1221347-27-8 | [4] |

| Molecular Formula | C₉H₁₇NO₃ | PubChem |

| Molecular Weight | 187.24 g/mol | PubChem |

| Common Synonym | N-Boc-morpholine | - |

Applications in Drug Discovery and Development

The morpholine ring is a prevalent scaffold in a multitude of approved pharmaceutical agents due to its metabolic stability, advantageous polarity, and ability to improve the pharmacokinetic profile of drug candidates. This compound serves as a critical starting material for introducing this valuable moiety. Its use allows for the controlled and specific elaboration of molecular structures, making it an indispensable tool in the synthesis of complex molecules with potential therapeutic activity, including anticancer, antimicrobial, and CNS-active agents.[2][5]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate (CAS 1221347-27-8). As a key building block in medicinal chemistry and drug development, understanding the structural and electronic properties of this N-Boc protected heterocycle is paramount. This document offers a comprehensive interpretation of its NMR spectra, grounded in fundamental principles and supported by data from analogous structures. While a complete, publicly available, assigned experimental spectrum for this specific molecule is not readily found in the literature, this guide presents a robust, predicted data set based on established chemical shift trends and coupling constants observed in similar N-heterocyclic systems. The methodologies for NMR data acquisition and the rationale behind spectral interpretation are also discussed in detail to provide a holistic understanding for researchers in the field.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a saturated heterocyclic compound featuring a 1,4-oxazine ring protected with a tert-butoxycarbonyl (Boc) group. The 1,4-oxazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The Boc protecting group offers a stable yet readily cleavable means of masking the nitrogen atom's reactivity, making this compound a versatile intermediate for the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds.[1] It provides precise information about the chemical environment of each nucleus, allowing for the unambiguous determination of molecular structure, conformation, and purity.[2] This guide will delve into the characteristic ¹H and ¹³C NMR signatures of this compound, providing a foundational understanding for scientists working with this and related compounds.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following is a generalized, field-proven protocol for acquiring ¹H and ¹³C NMR data for N-Boc protected heterocycles like the title compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound due to its excellent dissolving power and relatively inert nature.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.[3]

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically adequate for achieving a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted NMR Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of structurally similar compounds and fundamental NMR principles.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 3.65 | t | 2H | H-3 | Protons on the carbon adjacent to the nitrogen of the Boc group are expected to be deshielded. |

| ~ 3.45 | t | 2H | H-2 | Protons on the carbon adjacent to the oxygen are also deshielded. |

| ~ 1.47 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in this region.[6] |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 154.8 | C=O (Boc) | The carbonyl carbon of the Boc group is characteristically found in this downfield region.[6] |

| ~ 79.9 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group.[6] |

| ~ 66.7 | C-2 | The carbon atom adjacent to the oxygen is expected to have a chemical shift in this range.[6] |

| ~ 43.5 | C-3 | The carbon atom adjacent to the nitrogen is slightly more shielded than the one next to oxygen.[6] |

| ~ 28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group.[6] |

Detailed Spectral Interpretation

The predicted NMR spectra are consistent with the molecular structure of this compound.

¹H NMR Spectrum

-

The tert-Butyl Group: The most prominent signal in the ¹H NMR spectrum is expected to be a sharp singlet at approximately 1.47 ppm, integrating to nine protons. This is the characteristic signal for the chemically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.

-

The Oxazine Ring Protons: The four protons on the saturated 1,4-oxazine ring are expected to appear as two distinct signals, each integrating to two protons.

-

The protons on the carbon adjacent to the nitrogen (C-3) are predicted to be a triplet at around 3.65 ppm.

-

The protons on the carbon adjacent to the oxygen (C-2) are predicted to be a triplet at approximately 3.45 ppm.

-

The triplet multiplicity arises from the coupling with the adjacent methylene group protons.

-

¹³C NMR Spectrum

-

The Boc Group Carbons: The ¹³C NMR spectrum will show three signals corresponding to the Boc group.

-

The carbonyl carbon is the most deshielded, appearing around 154.8 ppm.

-

The quaternary carbon will be observed near 79.9 ppm.

-

The three equivalent methyl carbons will give a strong signal at approximately 28.4 ppm.

-

-

The Oxazine Ring Carbons: The two carbon atoms of the oxazine ring will be in the aliphatic region.

-

The carbon atom bonded to the electronegative oxygen (C-2) is expected to be more deshielded, with a predicted chemical shift of around 66.7 ppm.

-

The carbon atom adjacent to the nitrogen (C-3) is predicted to appear at a slightly more upfield position, around 43.5 ppm.

-

Visualization of Molecular Structure and Key NMR Assignments

The following diagram illustrates the structure of this compound with the predicted ¹H and ¹³C NMR chemical shifts for the key nuclei.

Figure 1: Molecular structure of this compound with predicted NMR shifts.

Conclusion

This technical guide provides a detailed, albeit predicted, overview of the ¹H and ¹³C NMR spectral data for this compound. The presented data and interpretations are based on sound spectroscopic principles and analysis of closely related structures. This information serves as a valuable resource for chemists and researchers, aiding in the identification, characterization, and quality control of this important synthetic intermediate. As with any analytical data, it is always recommended to acquire experimental spectra for definitive structural confirmation.

References

An In-depth Technical Guide to tert-Butyl 2,3-Dihydro-1,4-oxazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer both synthetic versatility and significant biological relevance. Among the myriad of heterocyclic systems, the 3,4-dihydro-2H-1,4-oxazine core has emerged as a privileged structure, present in a range of pharmacologically active compounds. This guide focuses on a key derivative, tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate , a versatile building block for drug discovery and organic synthesis. Its unique combination of a reactive enamine-like moiety masked within a stable heterocyclic ring, along with the readily cleavable tert-butoxycarbonyl (Boc) protecting group, makes it an invaluable tool for the synthesis of complex nitrogen-containing molecules. This document aims to provide a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, serving as a critical resource for researchers engaged in the development of novel therapeutics.

Core Molecular Attributes

tert-Butyl 2,3-dihydro-1,4-oxazine-4-carboxylate, also known as 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-1,4-oxazine, is a heterocyclic compound featuring a six-membered oxazine ring with a nitrogen atom protected by a Boc group. The presence of a double bond between carbons 5 and 6 imparts enamine-like reactivity, a key feature for further functionalization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| CAS Number | 1221347-27-8 | [1] |

| Appearance | Colorless low melting solid | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=COCC1 | [1] |

| InChI Key | GKUQKQQLAZLMFX-UHFFFAOYSA-N | [1] |

Synthesis and Methodologies

The synthesis of tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate and its derivatives often involves multi-step sequences starting from readily available precursors. While a direct, one-pot synthesis of the title compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for related heterocyclic systems. A plausible synthetic strategy involves the cyclization of an appropriately substituted amino alcohol precursor, followed by N-protection.

Conceptual Synthetic Workflow

A generalized approach to the 3,4-dihydro-2H-1,4-oxazine ring system involves the cyclization of N-substituted 2-(2-hydroxyethylamino)ethanols or related synthons. The introduction of the double bond can be achieved through various elimination or oxidation strategies. The final step would be the protection of the nitrogen atom with the Boc group.

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: N-Boc Protection of Amines

A crucial step in the synthesis is the protection of the nitrogen atom. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for this transformation.

Materials:

-

3,4-Dihydro-2H-1,4-oxazine (or its precursor amine)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate.

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate is dominated by two key features: the enamine-like double bond and the acid-labile N-Boc protecting group.

Reactions of the Enamine Moiety

The endocyclic double bond, being part of an enamine system, is nucleophilic and susceptible to attack by various electrophiles. This allows for the introduction of substituents at the C5 or C6 position, depending on the reaction conditions and the nature of the electrophile. This reactivity is pivotal for the use of this compound as a building block in the synthesis of more complex molecules.

Deprotection of the N-Boc Group

The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently cleaves the Boc group, liberating the secondary amine for further functionalization.

Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery and Development

The 1,4-oxazine scaffold is a common motif in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] tert-Butyl 2,3-dihydro-1,4-oxazine-4-carboxylate serves as a versatile starting material for the synthesis of novel drug candidates incorporating this privileged scaffold.

The ability to functionalize the dihydro-oxazine ring allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of novel derivatives of 3,4-dihydro-2H-benzo[3][4]oxazine has led to the discovery of potent 5-HT6 receptor antagonists. Furthermore, the development of late-stage functionalization techniques enables the modification of complex molecules, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.[5]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm), the methylene protons of the oxazine ring, and the vinylic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons of the oxazine ring, and the sp² hybridized carbons of the double bond.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.22 g/mol ), as well as characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the carbamate at approximately 1700 cm⁻¹, as well as C-H and C-O stretching frequencies.

Conclusion

tert-Butyl 2,3-dihydro-1,4-oxazine-4-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive enamine moiety and a stable, yet readily cleavable, N-protecting group provides a powerful tool for the construction of complex nitrogen-containing heterocyclic compounds. This guide has provided a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, underscoring its significance for researchers and scientists in the field of drug discovery. The continued exploration of the chemistry of this and related scaffolds will undoubtedly lead to the development of novel and effective therapeutic agents.

References

CAS number for tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

An In-Depth Technical Guide to tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate and its Derivatives: A Cornerstone for Modern Drug Discovery

Abstract

The 1,4-oxazine scaffold is a significant heterocyclic system that forms the core of numerous biologically active compounds. When protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom, forming this compound and its derivatives, it becomes a versatile and pivotal building block in medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this valuable scaffold. We will explore the causality behind synthetic strategies, the role of this moiety in creating targeted therapeutics, and provide detailed protocols and mechanistic insights to empower its effective use in the laboratory. While a specific CAS number for the unsubstituted parent compound is not prominently indexed, this guide focuses on the overarching chemical class and its profound impact on drug discovery.

The N-Boc-1,4-Oxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazine ring is a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position yields this compound. This transformation is a cornerstone of modern organic synthesis for several critical reasons:

-

Strategic Protection: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. This allows chemists to perform modifications on other parts of the molecule without affecting the secondary amine of the oxazine ring.

-

Modulation of Physicochemical Properties: The bulky and lipophilic nature of the Boc group can significantly alter the solubility and reactivity of the parent molecule, which can be advantageous during synthesis and purification.

-

Synthetic Versatility: As a protected scaffold, it serves as a precursor to a vast library of monosubstituted 1,4-oxazine derivatives, which are integral to many therapeutic agents.[1]

The 1,4-oxazine moiety itself is considered a "privileged scaffold" because it is a recurring structural motif in compounds with a wide array of pharmacological activities, including antimicrobial, antitumor, and CNS-active agents.[2]

Physicochemical Properties of the Core Scaffold

The fundamental properties of the parent compound, this compound, are summarized below. These values provide a baseline for understanding the behavior of its more complex derivatives.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | Typically an oil or low-melting solid |

| Boiling Point | Not well-documented; subject to decomposition |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) |

| pKa (Conjugate Acid) | ~ -1.0 (estimated for the Boc-protected amine) |

Synthesis and Mechanistic Rationale

The synthesis of N-Boc protected 1,4-oxazines can be achieved through various routes. A common and effective strategy involves the cyclization of an appropriate precursor followed by Boc protection. Below is a representative, field-proven protocol.

General Synthetic Protocol: Two-Step Synthesis from 2-(2-Aminoethoxy)ethanol

This protocol describes a reliable method for preparing the core scaffold.

Step 1: Intramolecular Cyclization to form 1,4-Oxazine (Morpholine) This step often starts with a commercially available precursor that can be induced to cyclize. For the unsubstituted core, morpholine itself is the direct precursor.

Step 2: N-Boc Protection of the 1,4-Oxazine Ring

-

Causality: The reaction of morpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base is a standard and highly efficient method for introducing the Boc protecting group. The base (e.g., triethylamine or DIPEA) neutralizes the acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves the reactants.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of morpholine (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

References

A Technical Guide to the Nomenclature, Synthesis, and Application of Boc-Protected 1,4-Oxazines

Executive Summary

The 1,4-oxazine heterocyclic core, particularly its saturated form, morpholine, is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties to drug candidates. Protecting the ring's nitrogen atom is a critical step in multi-step syntheses, enabling selective functionalization elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for this purpose due to its robustness and facile, orthogonal cleavage under acidic conditions. This guide provides a definitive clarification of the IUPAC nomenclature for Boc-protected 1,4-oxazines, addresses common ambiguities between saturated and unsaturated systems, and presents field-proven synthetic protocols and applications relevant to drug development professionals.

The 1,4-Oxazine Scaffold: A Cornerstone in Medicinal Chemistry

The 1,4-oxazine ring is a six-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4.[1] The system can exist in various states of saturation, a distinction crucial for correct nomenclature and understanding its chemical behavior:

-

Unsaturated (2H-1,4-Oxazine): The parent aromatic-like structure, which is less common as a synthetic starting material.[2]

-

Partially Saturated (Dihydro-1,4-oxazines): Intermediates with one double bond.

-

Fully Saturated (Tetrahydro-1,4-oxazine or Morpholine): This is the most prevalent form in drug discovery.[3] The morpholine ring is a common "bioisostere" for other groups, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of a molecule.[4] Its widespread use in approved drugs and clinical candidates underscores its importance.[5][6]

The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group

In complex organic synthesis, selectively shielding reactive functional groups is paramount. The Boc group is a cornerstone of nitrogen protection strategy for several compelling reasons:[7][8]

-

Stability: It forms a carbamate that is highly stable and unreactive towards most nucleophiles, bases, and reductive conditions.[9]

-

Orthogonality: Its key vulnerability is acidolysis. It can be cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) that leave other protecting groups, such as Fmoc or Cbz, intact.[7] This orthogonality is essential for sequential synthetic steps.

-

Facile Introduction: The group is readily introduced using di-tert-butyl dicarbonate, (Boc)₂O, a stable and commercially available reagent.[10]

The protection mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O, followed by the collapse of the tetrahedral intermediate.[8]

Caption: General mechanism for Boc protection of an amine.

Systematic IUPAC Nomenclature: A Definitive Clarification

Ambiguity in nomenclature can lead to costly errors in research and procurement. This section provides the precise IUPAC names for the target compounds.

Boc-Protected 2H-1,4-Oxazine

For the specific unsaturated parent heterocycle, 2H-1,4-oxazine, the correct IUPAC name for the N-Boc protected derivative is:

tert-butyl 2H-1,4-oxazine-4-carboxylate

-

tert-butyl : Refers to the ester portion of the carbamate.

-

2H-1,4-oxazine : Defines the parent heterocyclic ring, with the '2H' indicating a saturated carbon at position 2.[2]

-

-4-carboxylate : Indicates the carbamate is attached to the nitrogen at position 4.

References

- 1. Oxazines - Wikipedia [en.wikipedia.org]

- 2. 2H-1,4-Oxazine | C4H5NO | CID 21560210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MorpholineTetrahydro-2H-1,4-oxazine (----) Junsei Chemical Co.Ltd, [junsei.co.jp]

- 4. oaji.net [oaji.net]

- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsra.net [ijsra.net]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

A Senior Application Scientist's Guide to the Key Chemical Properties of the 1,4-Oxazine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazine scaffold is a privileged heterocyclic motif integral to a vast array of biologically active compounds, from approved pharmaceuticals to cutting-edge molecular probes.[1][2] Its unique stereoelectronic properties, conferred by the strategic placement of oxygen and nitrogen atoms within a six-membered ring, provide a versatile framework for designing molecules with diverse pharmacological profiles. This guide offers an in-depth exploration of the core chemical properties of the 1,4-oxazine ring system. We will dissect its structural and electronic characteristics, navigate key synthetic methodologies with a focus on mechanistic rationale, detail its characteristic reactivity in cycloadditions and ring-forming reactions, and summarize its profound impact on medicinal chemistry. This document is structured to serve as a technical resource, blending foundational principles with field-proven insights to empower researchers in harnessing the full potential of this remarkable scaffold.

Introduction: The Enduring Significance of the 1,4-Oxazine Core

The 1,4-oxazine ring is a six-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively. While the parent 4H-1,4-oxazine is an unstable, non-aromatic 8π-electron system, its saturated (morpholine), partially saturated (dihydro-oxazine), and benzo-fused derivatives form the structural bedrock of countless functional molecules.[3][4] The inherent polarity, hydrogen bonding capability, and defined conformational bias of the scaffold make it a cornerstone in drug design, enabling precise modulation of properties like solubility, receptor binding, and metabolic stability.[5][6]

Derivatives of this scaffold are prevalent in numerous natural and synthetic compounds demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[7][8] The successful application of this core in approved drugs underscores its importance and drives continued innovation in its synthesis and functionalization.[1]

Structural and Electronic Landscape

The chemical behavior of the 1,4-oxazine scaffold is a direct consequence of its structure and electron distribution. Unlike aromatic systems, the parent ring is unstable and reactive.[4] However, its reduced and benzo-fused analogues are stable and conformationally well-defined.

Molecular Geometry and Spectroscopic Signature

The parent 4H-1,4-oxazine has been generated and spectroscopically characterized, confirming its non-aromatic nature.[4][9] Its NMR spectrum shows signals that are intermediate between those of analogous pyran and dihydropyridine structures.[4] For the more common and stable derivatives, spectroscopic analysis is routine for structural confirmation.

The power of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy lies in their ability to provide a detailed fingerprint of the molecular architecture. For instance, in naphthoxazine derivatives, the proton on the chiral center often appears as a distinct singlet, while the ester protons present as sharp singlets at characteristic chemical shifts.[7] The presence of key functional groups like carbonyls (C=O) and imines (C=N) gives rise to strong, identifiable absorption bands in the IR spectrum.[7] Mass spectrometry further corroborates proposed structures by providing a precise mass-to-charge ratio, confirming the molecular weight of the synthesized adducts.[1][7]

Table 1: Representative Spectroscopic Data for 1,4-Oxazine Derivatives

| Feature | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Source |

| CH (Stereocenter) | ~ 5.7 - 6.3 (singlet) | ~ 70 - 85 | N/A | |

| CH₂ (Ring) | ~ 4.4 - 5.4 (multiplets) | ~ 40 - 70 | ~ 2850 - 2960 (C-H stretch) | [1] |

| Ester C=O | N/A | ~ 165 - 173 | ~ 1720 - 1760 | [7] |

| Ketone C=O | N/A | ~ 190 - 192 | ~ 1660 - 1690 | [1] |

| C=N (Imine) | N/A | ~ 150 - 157 | ~ 1640 - 1650 | [7] |

Note: Chemical shifts and absorption frequencies are approximate and vary based on substitution and solvent.

Constructing the Core: Key Synthetic Strategies

The development of efficient and versatile methods to synthesize the 1,4-oxazine scaffold is a central focus of organic chemistry. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Intramolecular Wittig Reaction

A powerful and elegant approach for constructing fused 1,4-oxazine systems involves a one-pot intramolecular Wittig reaction. This method provides an efficient and economical pathway under mild, neutral conditions.[7]

Causality in Experimental Design: The reaction is initiated by the nucleophilic attack of a phosphine (e.g., triphenylphosphine) on an electron-deficient acetylenic ester. This generates a reactive zwitterionic intermediate. The choice of a phosphine is critical; it serves as the catalyst that ultimately forms a stable phosphine oxide, driving the reaction to completion. The presence of a nitroso compound, such as 1-nitroso-2-naphthol, is essential as it acts as the source of the N-O component of the ring. Protonation of the initial intermediate leads to a vinylphosphonium salt, which is then attacked by the conjugate anion of the nitroso compound. This sequence culminates in an intramolecular Wittig reaction, where the resulting oxaphosphorane intermediate collapses to form the C=N bond of the 1,4-oxazine ring and triphenylphosphine oxide.[7]

Protocol 1: Synthesis of Naphtho[2,1-b][10]oxazine Derivatives via Intramolecular Wittig Reaction [7]

-

Reagent Preparation: To a magnetically stirred solution of triphenylphosphine (1 mmol) and 1-nitroso-2-naphthol (1 mmol) in toluene (10 mL), add a solution of dialkyl acetylenedicarboxylate (1 mmol) in toluene (2 mL) dropwise at ambient temperature over 10 minutes.

-

Initial Reaction: Allow the reaction mixture to stir at room temperature for 1 hour. A color change may be observed as the initial adduct forms.

-

Cyclization: Heat the mixture to reflux for 3–5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to separate the desired 1,4-oxazine product from the triphenylphosphine oxide byproduct.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, minimizing waste and operational steps. The synthesis of 3,4-dihydro-2H-benzo[b][10]oxazines is well-suited to this approach.[1]

Expert Insight: The use of microwave irradiation in these MCRs represents a significant process optimization.[1] Microwave heating provides rapid and uniform energy distribution, which drastically reduces reaction times from hours to minutes and often improves yields and product purity. The selection of a base, such as cesium carbonate (Cs₂CO₃), is crucial for facilitating the initial condensation and subsequent cyclization steps.

Protocol 2: Microwave-Assisted Multicomponent Synthesis of 3,4-Dihydro-2H-benzo[b][10]oxazines [1]

-

Component Mixing: In a microwave reaction vessel, combine the substituted 2-aminophenol (1 mmol), a substituted benzaldehyde (1 mmol), a phenacyl bromide (1 mmol), and cesium carbonate (1.5 mmol).

-

Solvent Addition: Add a suitable solvent such as ethanol (5-10 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-20 minutes).

-

Work-up and Purification: After cooling, filter the reaction mixture to remove the base. Concentrate the filtrate and purify the resulting crude product using silica gel column chromatography.

Palladium-Catalyzed Cross-Coupling Strategies

Modern organometallic chemistry offers powerful tools for heterocycle synthesis. Palladium-catalyzed cross-coupling reactions provide a versatile route to functionalized 1,4-oxazines that are otherwise difficult to access.[11][12]

Mechanistic Rationale: This strategy often begins with a readily available starting material like N-Boc morpholine-3,5-dione. Conversion to a bisvinylphosphate intermediate creates two electrophilic centers suitable for palladium-catalyzed reactions.[11] This intermediate can then undergo various transformations, including reduction, Suzuki coupling, or Stille coupling, to introduce a wide range of substituents at the 3- and 5-positions of the 1,4-oxazine ring with high control. The choice of palladium catalyst, ligands, and reaction conditions is paramount for achieving high yields and selectivity.[12]

Caption: Palladium-catalyzed synthesis of 1,4-oxazines.

The Reactivity Profile: A Hub for Molecular Diversity

The 1,4-oxazine scaffold is not merely a static core; its inherent reactivity provides a platform for constructing even more complex molecular architectures.

Cycloaddition and Cycloreversion Reactions

1,4-Oxazinones are particularly valuable as diene components in [4+2] cycloaddition reactions, most notably in the synthesis of polysubstituted pyridines.[13]

Trustworthy Protocol Design: This process involves a tandem intermolecular cycloaddition/cycloreversion sequence. The 1,4-oxazinone reacts with a dienophile, such as a terminal alkyne, in a Diels-Alder fashion. The resulting bicyclic intermediate is often unstable and undergoes a retro-Diels-Alder reaction, extruding a stable small molecule like carbon dioxide (CO₂) to yield the final aromatic pyridine product.[13] The predictability and high efficiency of this sequence make it a self-validating system for generating complex pyridine libraries from oxazinone precursors.

Caption: Diels-Alder/Retro-Diels-Alder sequence.

Other important cycloaddition pathways include:

-

1,4-Dipolar Cycloadditions: Reactions with Huisgen 1,4-dipoles (generated from activated acetylenes and azaheterocycles) provide access to complex spirocyclic systems.[10]

-

Photocycloadditions: The C=N bond of 1,4-benzoxazin-2-ones can undergo [2+2] photocycloaddition with electron-poor olefins, offering a route to strained four-membered rings.[14]

Stereoselective Transformations

Control over stereochemistry is critical in drug development. The synthesis of 1,4-oxazine derivatives can be performed with high stereoselectivity, often by leveraging chiral starting materials or stereoselective reactions.[15][16] For example, starting from polymer-supported serine, multi-step solid-phase synthesis can yield complex fused oxazino-diazepine-diones.[16][17] The key to stereocontrol in this sequence is a stereoselective reduction step using an appropriate reducing agent like triethylsilane, which delivers a hydride from a sterically defined face, followed by cyclization that proceeds with full retention of the newly established stereocenter's configuration.[17]

Biological Significance and Therapeutic Promise

The 1,4-oxazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1][2] This versatility has led to the development of a wide range of therapeutic agents.

Table 2: Pharmacological Activities of 1,4-Oxazine Derivatives

| Biological Activity | Example/Note | Source |

| Antimicrobial/Antibacterial | The core of drugs like Levofloxacin. Active against both Gram-positive and Gram-negative bacteria. | [1][18] |

| Anticancer | Derivatives act as hypoxia-targeted agents and DNA topoisomerase inhibitors. | [19][20] |

| Antioxidant | Many synthesized derivatives show potent radical scavenging and ferric reducing power. | [1] |

| Anti-inflammatory | A well-documented activity for this class of compounds. | [5] |

| Antitubercular | Potential lead compounds have been identified in various studies. | [3] |

| Antihypertensive | The scaffold is present in compounds with blood pressure-lowering effects. | [7] |

| TTR Amyloid Fibril Inhibition | Designed 4H-1,4-oxazines show significant inhibition, relevant for amyloidosis. | [21] |

The widespread bioactivity is attributed to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, facilitating optimal interactions with enzyme active sites and receptors. Furthermore, the heteroatoms can participate in crucial hydrogen bonding interactions, anchoring the molecule to its biological target.

Conclusion

The 1,4-oxazine core represents a confluence of structural stability, electronic versatility, and synthetic accessibility. Its chemical properties make it an exceptionally valuable scaffold for the development of new chemical entities in the pharmaceutical and materials science sectors. From elegant intramolecular Wittig reactions and efficient multicomponent syntheses to its strategic use in cycloaddition cascades, the chemistry of 1,4-oxazines is both rich and practical. As our understanding of disease biology deepens, the proven track record and inherent modularity of the 1,4-oxazine scaffold ensure that it will remain a central focus of innovation for scientists and researchers for the foreseeable future.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. oaji.net [oaji.net]

- 4. 1,4-Oxazine - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47801G [pubs.rsc.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and related products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereoselective Synthesis of Benzo[e][1,4]oxazino[4,3-a][1,4]diazepine-6,12-diones with Two Diversity Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. datapdf.com [datapdf.com]

- 18. researchgate.net [researchgate.net]

- 19. ijsra.net [ijsra.net]

- 20. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of 4H-1,4-oxazines as transthyretin amyloid fibril inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of 1,4-oxazine heterocycles

An In-Depth Technical Guide to the Synthesis of 1,4-Oxazine Heterocycles

Authored by a Senior Application Scientist

The 1,4-oxazine scaffold is a privileged heterocyclic motif of significant interest to the fields of medicinal chemistry, drug discovery, and materials science.[1][2][3] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6] Notably, substituted 1,4-benzoxazines have been investigated as ferroptosis inhibitors and hypoxia-targeted cancer therapeutics, highlighting their relevance in addressing complex diseases.[5][7] The versatility and biological significance of this core structure have spurred the development of numerous synthetic strategies.

This guide provides an in-depth exploration of key methodologies for the synthesis of 1,4-oxazine and its derivatives. We will move beyond simple procedural listings to dissect the underlying principles, rationale for catalyst and reagent selection, and the strategic advantages of each approach, offering field-proven insights for researchers and drug development professionals.

Intramolecular Cyclization: The Workhorse of 1,4-Oxazine Synthesis

Intramolecular cyclization represents one of the most direct and widely employed strategies for constructing the 1,4-oxazine ring. This approach typically involves the formation of a key C-N or C-O bond from a pre-functionalized linear precursor. The choice of catalyst and reaction conditions is paramount, dictating the efficiency, regioselectivity, and stereochemical outcome of the transformation.

Copper-Catalyzed C-N Bond Formation via Aziridine Ring-Opening

A highly effective and stereospecific method involves the reaction of activated aziridines with 2-halophenols.[8] This one-pot, two-step sequence is a testament to the power of tandem catalysis, where a Lewis acid first promotes a regioselective ring-opening, followed by a copper-catalyzed intramolecular C-N bond formation.

Causality and Mechanistic Insight: The reaction initiates with a Lewis acid (e.g., BF₃·OEt₂) catalyzed Sₙ2-type nucleophilic attack of the 2-halophenol on the activated aziridine. This step is crucial for setting up the linear precursor with the required stereochemistry. The subsequent addition of a Cu(I) catalyst, typically with a suitable ligand, facilitates an intramolecular Ullmann-type coupling between the secondary amine and the aryl halide, forging the final C-N bond to yield the 3,4-dihydro-1,4-benzoxazine ring.[8] The enantio- and diastereospecificity of this method (ee > 99%, de > 99%) makes it particularly valuable for the synthesis of chiral molecules, such as intermediates for drugs like Levofloxacin.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Current Synthetic Strategies of Oxazines [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaji.net [oaji.net]

- 7. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

An Application Note for the Synthesis of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein is based on established chemical principles for the formation of the 1,4-oxazine ring system and N-protection strategies. We present a detailed, step-by-step procedure, including reagent specifications, reaction conditions, purification methods, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and scalability. This guide is intended to provide researchers with a reliable method for accessing this important synthetic intermediate.

Introduction: The Significance of the 1,4-Oxazine Scaffold

The 1,4-oxazine core is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products.[1][2] Its unique structural and electronic properties make it a key component in the design of novel therapeutic agents. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable, yet readily cleavable, handle for further synthetic transformations, making this compound a versatile intermediate for the construction of more complex molecular architectures.[3][4] The partial unsaturation in the 2H-1,4-oxazine ring offers additional opportunities for functionalization compared to its saturated morpholine counterpart.[5][6]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the N-alkylation of a Boc-protected amino alcohol followed by an intramolecular cyclization. This strategy is advantageous as it utilizes readily available starting materials and employs robust reaction conditions.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| tert-Butyl (2-hydroxyethyl)carbamate | Sigma-Aldrich | ≥98% | Store under inert atmosphere. |

| 2-Bromoacetaldehyde diethyl acetal | TCI | >95% | Corrosive, handle with care. |

| Sodium hydride (NaH) | Acros Organics | 60% disp. in mineral oil | Highly reactive, handle under inert gas. |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, 99.8% | Use dry solvent. |

| Ethyl acetate (EtOAc) | VWR Chemicals | ACS Grade | For extraction and chromatography. |

| Hexanes | VWR Chemicals | ACS Grade | For chromatography. |

| Saturated aqueous sodium bicarbonate | In-house prep. | - | For workup. |

| Brine | In-house prep. | - | For workup. |

| Anhydrous sodium sulfate (Na2SO4) | EMD Millipore | ACS Grade | For drying organic layers. |

| Hydrochloric acid (HCl) | Sigma-Aldrich | 2 M aqueous solution | For cyclization. |

Step 1: Synthesis of tert-Butyl (2-((2,2-diethoxyethyl)amino)ethyl)carbamate

This step involves the N-alkylation of tert-butyl (2-hydroxyethyl)carbamate with 2-bromoacetaldehyde diethyl acetal. The use of a strong base like sodium hydride is crucial for the deprotonation of the alcohol to form a nucleophilic alkoxide.

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Add anhydrous DMF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

In a separate flask, dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous DMF.

-

Add the solution of tert-butyl (2-hydroxyethyl)carbamate dropwise to the NaH slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by cautiously adding saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate acetal.

Step 2: Synthesis of this compound

The crude intermediate from Step 1 is subjected to an acid-catalyzed cyclization and dehydration. The acidic conditions hydrolyze the diethyl acetal to the corresponding aldehyde, which then undergoes intramolecular condensation with the secondary amine to form the desired 2H-1,4-oxazine ring.

Procedure:

-

Dissolve the crude tert-butyl (2-((2,2-diethoxyethyl)amino)ethyl)carbamate from the previous step in a suitable solvent such as tetrahydrofuran (THF).

-

Add 2 M aqueous hydrochloric acid (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the product by TLC.

-

Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the tert-butyl group (~1.5 ppm, s, 9H), methylene protons of the oxazine ring, and vinylic protons. The chemical shifts will be dependent on the solvent. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the oxazine ring. |

| Mass Spec | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the carbamate and C=C stretch of the enamine functionality. |

Troubleshooting and Safety Considerations

-

Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation of the alcohol or side reactions can lower the yield. The purity of the sodium hydride is also critical.

-

Incomplete Cyclization in Step 2: The concentration of the acid and the reaction time may need to be optimized. If the reaction stalls, gentle heating (40-50 °C) can be applied, but care must be taken to avoid decomposition of the Boc group.[7]

-

Safety: Sodium hydride is a flammable solid and reacts violently with water. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon). Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Handle 2-bromoacetaldehyde diethyl acetal in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and considering the provided insights, researchers can confidently prepare this versatile building block for applications in drug discovery and organic synthesis. The methods described are based on well-established transformations in heterocyclic chemistry, ensuring a high probability of success.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. jgtps.com [jgtps.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the One-Pot Synthesis of Functionalized 1,4-Oxazine Derivatives

Abstract

The 1,4-oxazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its wide array of biological activities and unique physicochemical properties.[1][2][3] This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern one-pot synthetic strategies for accessing functionalized 1,4-oxazine derivatives. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental design. Detailed, field-proven protocols for key methodologies, including microwave-assisted multicomponent reactions and copper-catalyzed cyclizations, are presented alongside troubleshooting guides and quantitative data to ensure reproducibility and facilitate optimization.

Introduction: The Enduring Significance of the 1,4-Oxazine Core

The 1,4-oxazine ring system, a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antioxidant, anticancer, and antihypertensive properties.[1][2][3][4][5] The structural rigidity and defined stereochemistry of the oxazine ring allow for precise orientation of functional groups, making it an ideal framework for designing targeted therapeutics. The development of efficient and versatile synthetic methods to access novel, functionalized 1,4-oxazines is therefore a critical endeavor in modern organic and medicinal chemistry.

One-pot syntheses, wherein multiple reaction steps are carried out in a single reaction vessel, offer significant advantages over traditional multi-step approaches. These methods are characterized by:

-

Increased Efficiency: Reduced reaction times and simplified workup procedures.[5][6]

-

Cost-Effectiveness: Lower consumption of solvents and reagents.

-

Environmental Sustainability: Minimized waste generation, aligning with the principles of green chemistry.[7][8]

This guide will explore several robust one-pot methodologies for the synthesis of these valuable compounds.

Strategic Approaches to One-Pot 1,4-Oxazine Synthesis

The construction of the 1,4-oxazine ring in a single pot can be achieved through various strategic bond-forming reactions. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key approaches include domino reactions, multicomponent reactions, and transition-metal-catalyzed cyclizations.

Domino and Cascade Reactions

Domino or cascade reactions involve a sequence of intramolecular transformations, where the product of one reaction is the substrate for the next.[9] A notable example is the synthesis of photochromic 2,2-diarylphenanthro-[2H]-[9][10]-oxazines, which proceeds through a five-step cascade including acyl azide formation, Curtius rearrangement, aza-Wittig reaction, and final cyclization.[9] Another elegant approach involves the Y(OTf)₃-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process to yield 1,4-benzoxazines.[11]

Multicomponent Reactions (MCRs)

MCRs are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. A highly efficient, microwave-assisted, one-pot, three-component synthesis of 3,4-dihydro-2H-benzo[b][9][10]oxazines has been developed using substituted 2-aminophenols, benzaldehydes, and phenacyl bromides.[5] This method is notable for its short reaction times, high yields, and operational simplicity.[5][6]

Transition-Metal Catalysis

Transition metals, particularly copper and gold, have emerged as indispensable catalysts for the synthesis of 1,4-oxazines.

-

Copper Catalysis: Copper(I) catalysts are widely employed for their ability to facilitate C-N and C-O bond formation. An efficient one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones from 2-halophenols and 2-chloroacetamides proceeds via a nucleophilic substitution followed by a CuI-catalyzed intramolecular coupling cyclization.[12][13] This method is attractive due to its simple reaction conditions and broad substrate scope.[12]

-

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. A mild and efficient synthesis of substituted 4H-benzo[d][9][12]oxazines has been developed through the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides.[14][15][16] The reaction proceeds via a chemoselective 6-exo-dig oxygen cyclization.[14][15]

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for two highly effective and versatile one-pot syntheses of functionalized 1,4-oxazine derivatives.

Protocol 1: Microwave-Assisted Three-Component Synthesis of 3,4-Dihydro-2H-benzo[b][9][10]oxazines

This protocol is based on the work of Zhimomi et al. and offers a rapid and efficient route to a variety of substituted 1,4-benzoxazines.[5] The reaction proceeds via the initial formation of a Schiff base from the aminophenol and aldehyde, followed by nucleophilic attack of the phenoxide on the phenacyl bromide and subsequent intramolecular cyclization.

Caption: Workflow for microwave-assisted synthesis of 1,4-benzoxazines.

-

Substituted 2-aminophenol

-

Substituted benzaldehyde

-

Substituted phenacyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol (absolute)

-

Microwave reactor

-

Standard glassware for filtration and recrystallization

-

Thin-layer chromatography (TLC) plates

-

In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the substituted 2-aminophenol (1.0 mmol), the substituted benzaldehyde (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and cesium carbonate (1.5 mmol).

-

Add ethanol (10 mL) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture for 3-5 minutes at a pre-determined optimal temperature (typically 80-100 °C).

-

After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 3,4-dihydro-2H-benzo[b][9][10]oxazine derivative.

| Entry | R¹ (on Aminophenol) | R² (on Benzaldehyde) | R³ (on Phenacyl Bromide) | Time (min) | Yield (%) |

| 1 | H | 4-NO₂ | 4-Br | 3 | 85 |

| 2 | CH₃ | H | Cl | 4 | 68 |

| 3 | H | 4-Cl | 4-OCH₃ | 4 | 82 |

| 4 | H | 3,4-(OCH₃)₂ | 4-CH₃ | 3 | 80 |

| 5 | H | 4-CH₃ | 4-OCH₃ | 3 | 77 |

Data adapted from Zhimomi, B. K. et al. (2024).[5]

The reaction is initiated by the condensation of the 2-aminophenol with the benzaldehyde to form a Schiff base intermediate. The cesium carbonate acts as a base, deprotonating the phenolic hydroxyl group. The resulting phenoxide then undergoes a nucleophilic attack on the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization to form the 1,4-benzoxazine ring.[5] The use of microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and improved yields.[5][6]

References

- 1. ijsra.net [ijsra.net]

- 2. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaji.net [oaji.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. One-pot synthesis of novel photochromic oxazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper-catalyzed synthesis of 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepinoquinazolinones | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Tert-Butyl 2H-1,4-Oxazine-4(3H)-Carboxylate - A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the 1,4-Oxazine Scaffold